tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate
Overview
Description
Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate is a heterocyclic compound that features a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclocondensation of a substituted aminopyrazole with a carbonyl compound, such as formaldehyde . The reaction conditions often include the use of microwave irradiation to induce the cyclocondensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act on G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one
- 2,8,8-Trimethyl-5-phenyl-6,7,8,9-tetrahydroimidazo[2,3-a]quinolin-6-one
Uniqueness
Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-9-10(5-7-15)14-8-13-9/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
VCKUUCDWYPKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.